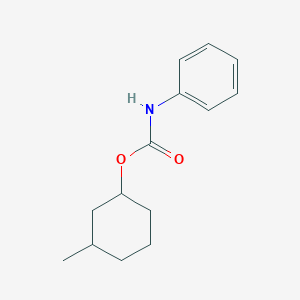

(3-methylcyclohexyl) N-phenylcarbamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6617-95-4 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

(3-methylcyclohexyl) N-phenylcarbamate |

InChI |

InChI=1S/C14H19NO2/c1-11-6-5-9-13(10-11)17-14(16)15-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,15,16) |

InChI Key |

CBONEEFQGRAUFJ-UHFFFAOYSA-N |

SMILES |

CC1CCCC(C1)OC(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC1CCCC(C1)OC(=O)NC2=CC=CC=C2 |

Other CAS No. |

6617-95-4 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3 Methylcyclohexyl N Phenylcarbamate and Its Derivatives

Contemporary Approaches in Carbamate (B1207046) Synthesis

The development of novel synthetic routes for carbamates is driven by the need for greener, safer, and more efficient processes. Traditional methods often rely on hazardous reagents like phosgene (B1210022), prompting the exploration of alternative pathways.

Phosgene-Free Methodologies for Carbamate Formation

The avoidance of highly toxic phosgene is a primary goal in modern carbamate synthesis. One prominent phosgene-free route involves the reaction of amines with carbon dioxide and an alkylating agent. For the synthesis of (3-methylcyclohexyl) N-phenylcarbamate, this could involve reacting aniline (B41778) with carbon dioxide and a suitable 3-methylcyclohexyl electrophile. The use of cesium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF) has been shown to facilitate this reaction at ambient temperature and pressure, providing high yields. google.com This method is advantageous as it avoids the need for pressurized carbon dioxide and large excesses of alkylating agents. google.com

Another effective phosgene-free approach is the reaction of an alcohol with an isocyanate. In the context of the target molecule, this would involve the reaction of 3-methylcyclohexanol (B165635) with phenyl isocyanate. However, the synthesis of isocyanates themselves often involves phosgene. Therefore, truly phosgene-free methods focus on alternative carbonyl sources.

The reaction of an amine with a dialkyl carbonate, such as dimethyl carbonate (DMC), represents a greener alternative. For instance, methyl N-phenylcarbamate can be synthesized from aniline and DMC. psu.edu This can be a two-step process where N,N'-diphenylurea is first formed and then undergoes alcoholysis. psu.edu Alternatively, direct reaction of aniline with methyl carbamate in the presence of a catalyst like ZnCl2 can also yield methyl N-phenylcarbamate with high selectivity. researchgate.net

A one-pot synthesis of O-aryl carbamates has been developed where N-substituted carbamoyl (B1232498) chlorides are formed in situ from amines and subsequently reacted with phenols, thus avoiding the handling of sensitive intermediates. nih.gov This method is versatile and can be adapted for a wide range of phenols and amines. nih.gov

The use of carbon dioxide as a C1 source is a highly attractive green alternative. A facile one-pot method for N-phenylcarbamate synthesis utilizes aromatic amines, CO2, and metal alkoxides, such as titanium methoxide, to give high yields in short reaction times. bates.edu

Catalytic Systems for Enhanced Selectivity and Yield

The efficiency and selectivity of carbamate synthesis can be significantly improved through the use of various catalytic systems.

Deep Eutectic Solvents (DESs): Deep eutectic solvents are emerging as environmentally friendly reaction media and catalysts in organic synthesis. A study on the synthesis of cellulose (B213188) carbamate utilized a DES composed of erbium trichloride (B1173362) and urea, which acted as the reaction medium, reagent, and catalyst. This highlights the potential of DESs to facilitate carbamate formation in a green and efficient manner.

Photochemical and Electrochemical Methods in Carbamate Functionalization

Recent advancements have seen the emergence of photochemical and electrochemical methods for carbamate synthesis and functionalization, offering mild and selective reaction conditions.

Photochemical Methods: Visible-light-mediated dual nickel photocatalysis has been successfully employed for the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide at ambient pressure. nih.govnih.gov This method avoids the use of toxic reagents and high pressures. nih.gov The reaction proceeds through a Ni(I-III) cycle sustained by a photocatalyst. nih.gov Another photochemical approach involves the N-arylation of carbamates using a photosensitized nickel catalyst, providing a scalable and user-friendly alternative to traditional palladium-catalyzed reactions. bates.edu The photogeneration of organic bases from o-nitrobenzyl-derived carbamates has also been reported, which could be applied to catalyze carbamate formation. nist.gov

Electrochemical Methods: Electrochemical approaches offer a green and efficient way to synthesize carbamates. An electrochemical Hofmann rearrangement has been developed, which avoids the use of highly corrosive and toxic halogens. nist.gov Furthermore, an electrocatalyzed three-component cascade reaction of CO2, amines, and N-alkenylsulfonamides provides a novel route to carbamate compounds. google.com

Regiospecific and Stereoselective Synthesis Considerations for 3-Methylcyclohexyl Substituted Carbamates

The synthesis of this compound from 3-methylcyclohexanol introduces aspects of regioselectivity and stereoselectivity due to the chiral nature of the alcohol and the presence of a substituent on the cyclohexane (B81311) ring. 3-Methylcyclohexanol exists as cis and trans isomers, each of which is chiral. nih.gov

The regioselective installation of a carbamate group on a substituted cyclitol has been demonstrated using a Taylor catalyst. nih.govnist.gov In a study on an analogue of SL0101, a borinic ester catalyst was found to be superior in controlling regioselectivity for carbamate formation on a carbasugar motif compared to traditional methods. nist.gov For instance, the reaction of a diol with n-propyl-isocyanate in the presence of the Taylor catalyst showed improved yield and regioselectivity for the desired carbamate regioisomer. nist.gov This suggests that similar catalytic approaches could be employed to control the regioselectivity of carbamoylation on the 3-methylcyclohexanol ring, particularly if other functional groups are present.

The stereochemistry of the 3-methylcyclohexanol (cis or trans) will influence the stereochemical outcome of the carbamoylation reaction. The reaction of a specific stereoisomer of the alcohol with phenyl isocyanate would be expected to proceed with retention of configuration at the alcohol carbon, leading to the corresponding stereoisomer of the carbamate.

Reaction Condition Optimization and Process Intensification in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the synthesis of O-aryl carbamates, acetonitrile (B52724) has been shown to be a superior solvent compared to DMF and DMSO. The use of a base like pyridine (B92270) can efficiently drive the reaction to completion. nih.gov

Process intensification techniques, such as the use of flow reactors, can offer significant advantages over batch processes. Flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for highly exothermic or hazardous reactions.

A study on the synthesis of methyl N-phenyl carbamate from phenylurea and methanol (B129727) highlighted the influence of the catalyst's acid-base properties. psu.edu A basic catalyst enhanced the yield of the desired carbamate, while an acidic catalyst promoted the formation of by-products. psu.edu This indicates that careful selection of the catalyst based on its properties is critical for optimizing the synthesis of this compound.

The table below summarizes the effect of different catalysts on the synthesis of methyl N-phenyl carbamate from phenylurea and methanol, which can serve as a model for optimizing the synthesis of the target compound.

| Catalyst | Aniline Conversion (%) | MPC Selectivity (%) | Reference |

| None | 25.3 | 98.2 | psu.edu |

| MgO | 45.1 | 99.1 | psu.edu |

| ZnO | 52.8 | 99.3 | psu.edu |

| ZrO2 | 35.2 | 98.7 | psu.edu |

| ZnCl2 | 15.4 | 85.6 | psu.edu |

| CuCl2 | 12.1 | 82.3 | psu.edu |

| Pb(NO3)2 | 10.5 | 78.9 | psu.edu |

Table 1: Effect of Catalysts on Methyl N-phenyl Carbamate (MPC) Synthesis

This data illustrates that basic catalysts like MgO and ZnO significantly improve the conversion of the starting material while maintaining high selectivity towards the desired carbamate product. This provides a strong rationale for exploring similar basic catalysts for the synthesis of this compound.

Comprehensive Structural and Conformational Analysis of 3 Methylcyclohexyl N Phenylcarbamate

Spectroscopic Characterization Techniques for Molecular Architecture Determination

The elucidation of the precise molecular structure of (3-methylcyclohexyl) N-phenylcarbamate is accomplished through a combination of modern spectroscopic techniques. Each method provides unique insights into the connectivity and chemical environment of the atoms within the molecule.

High-resolution NMR spectroscopy is a cornerstone for determining the detailed structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide a complete map of the carbon and proton framework, while 2D NMR experiments would confirm the connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl group, the N-H proton of the carbamate (B1207046), the methine proton attached to the oxygen, the protons of the cyclohexyl ring, and the methyl group protons. The chemical shifts are influenced by the electronic environment of each proton. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm), while the aliphatic protons of the cyclohexyl ring and the methyl group would be found in the upfield region (δ 0.9-4.5 ppm). The N-H proton signal is often broad and its chemical shift can vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the carbamate group is expected to have a characteristic downfield chemical shift (around δ 153-155 ppm). The aromatic carbons would also appear in the downfield region, while the aliphatic carbons of the cyclohexyl ring and the methyl group would be in the upfield region.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. COSY spectra would show correlations between adjacent protons, helping to trace the proton network within the cyclohexyl ring. HSQC would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR signals.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~154 |

| Aromatic C-N | - | ~138 |

| Aromatic C-H | ~7.2-7.4 (m) | ~118-129 |

| N-H | ~6.6 (br s) | - |

| Cyclohexyl C-O | ~4.5 (m) | ~75 |

| Cyclohexyl C-CH₃ | ~1.5 (m) | ~30 |

| Cyclohexyl CH₂ | ~1.0-2.0 (m) | ~22-35 |

| Methyl (CH₃) | ~0.9 (d) | ~22 |

Note: The predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and specific conformation.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

For this compound (C₁₄H₁₉NO₂), the expected exact mass would be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways for carbamates include cleavage of the carbamate bond, which could lead to fragments corresponding to the phenyl isocyanate moiety and the 3-methylcyclohexanol (B165635) moiety.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Formula |

| [M]⁺ | 233.14 | [C₁₄H₁₉NO₂]⁺ |

| [M - C₇H₁₃O]⁺ | 120.04 | [C₇H₆NO]⁺ |

| [M - C₇H₅NO]⁺ | 114.11 | [C₇H₁₄O]⁺ |

Note: The m/z values are for the most abundant isotopes.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands. A prominent feature would be the N-H stretching vibration, typically appearing as a sharp peak around 3300 cm⁻¹. The carbonyl (C=O) stretching of the carbamate group would result in a strong absorption band in the region of 1700-1730 cm⁻¹. Other significant absorptions would include C-O stretching, aromatic C-H stretching, and aliphatic C-H stretching.

Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | ~3050-3100 |

| Aliphatic C-H | Stretch | ~2850-2960 |

| C=O (carbamate) | Stretch | ~1700-1730 |

| Aromatic C=C | Stretch | ~1500-1600 |

| C-O | Stretch | ~1200-1250 |

Conformational Dynamics of Cyclohexyl N-Phenylcarbamates

The non-planar, chair-like conformation of the cyclohexane (B81311) ring is a central aspect of the stereochemistry of this compound. The substituents on the ring can exist in either axial or equatorial positions, leading to different conformers with varying stabilities.

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational changes in molecules. By recording NMR spectra at different temperatures, it is possible to observe the effects of conformational exchange. At low temperatures, the interconversion between chair conformations may be slow enough on the NMR timescale to allow for the observation of separate signals for the axial and equatorial conformers. As the temperature is raised, these signals broaden and eventually coalesce into a single averaged signal. Analysis of these changes can provide information about the energy barriers to ring flipping. For carbamates derived from secondary amines, the existence of rotamers can also be studied using variable temperature NMR.

In substituted cyclohexanes, there is a general preference for substituents to occupy the equatorial position to minimize steric strain. This is due to unfavorable 1,3-diaxial interactions that occur when a substituent is in the axial position, causing steric hindrance with the other two axial atoms on the same side of the ring. The larger the substituent, the greater the preference for the equatorial position.

For this compound, both the methyl group and the N-phenylcarbamate group are substituents on the cyclohexane ring. The conformational equilibrium will favor the chair conformation where the larger N-phenylcarbamate group is in the equatorial position. In the case of the 3-methyl isomer, the relative stereochemistry (cis or trans) will dictate the possibilities.

Trans isomer: In the trans-1,3-disubstituted cyclohexane, the two substituents can be either both equatorial (diequatorial) or both axial (diaxial). The diequatorial conformation is significantly more stable and will be the predominant form at equilibrium.

Cis isomer: In the cis-1,3-disubstituted cyclohexane, one substituent must be axial and the other equatorial. The equilibrium will favor the conformer where the larger N-phenylcarbamate group occupies the more spacious equatorial position, forcing the smaller methyl group into the axial position.

The energy difference between the axial and equatorial conformations for a methyl group is approximately 1.8 kcal/mol. The preference for the larger N-phenylcarbamate group to be equatorial would be even more pronounced.

Influence of Substituent Effects on Conformation

The conformation of this compound is significantly influenced by the steric and electronic effects of its constituent groups: the 3-methylcyclohexyl ring and the N-phenyl group attached to the carbamate linkage. The carbamate group itself can exist in two planar conformations, syn and anti, arising from the restricted rotation around the C-N bond due to partial double bond character. nih.gov Generally, the anti conformation is more stable in carbamates due to reduced steric hindrance and favorable electrostatic interactions. nih.gov

The bulky 3-methylcyclohexyl group, with its own conformational isomers (chair, boat, twist-boat), introduces further complexity. The chair conformation is the most stable for a cyclohexane ring, and the methyl group at the 3-position can be either axial or equatorial. The equatorial position is generally favored to minimize 1,3-diaxial interactions. The orientation of this entire cyclohexyl moiety relative to the carbamate plane will be dictated by the need to minimize steric clashes.

Solid-State Structural Analysis (X-ray Crystallography) of Related Carbamate Frameworks

Due to the limited availability of specific crystallographic data for this compound, the solid-state structural analysis of related carbamate frameworks provides valuable insights into the expected crystal packing and intermolecular interactions. X-ray crystallography studies on various N-phenylcarbamate derivatives reveal that hydrogen bonding plays a crucial role in their supramolecular assembly. nih.gov

In the solid state, carbamate molecules often form hydrogen-bonded chains or networks. nih.gov The N-H group of the carbamate acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. nih.gov These N-H···O=C hydrogen bonds are a recurring motif in the crystal structures of phenyl carbamates, leading to the formation of well-defined supramolecular architectures. nih.gov The specific packing arrangement is also influenced by weaker interactions, such as C-H···π and π···π stacking interactions between the phenyl rings of adjacent molecules. researchgate.net

The presence of bulky substituents, analogous to the 3-methylcyclohexyl group, can influence the efficiency of crystal packing and the nature of the intermolecular interactions. For instance, in some N-alkyl-o-nitrophenylcarbamates, the presence of more than one molecule in the asymmetric unit has been observed, which is a consequence of the specific packing arrangements adopted to accommodate the substituent groups. researchgate.net

Below is a table summarizing crystallographic data for a related carbamate compound, illustrating the type of information obtained from such analyses.

| Parameter | Value |

| Empirical Formula | C₁₉H₁₆N₂O₂ |

| Formula Weight | 304.34 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1531.9(2) |

| Data for N'-acetyl-N'-phenyl-2-naphthohydrazide, a compound with a related structural motif. researchgate.net |

Disorder Analysis and Crystallographic Refinement

Crystallographic disorder is a phenomenon where a molecule or a part of it occupies more than one position in the crystal lattice. wikipedia.org This can arise from the co-crystallization of different conformers or rotamers that have similar energies. wikipedia.org In carbamates, disorder can be observed in flexible parts of the molecule, such as alkyl chains or even the carbamate group itself if the energy barrier between syn and anti conformations is low.

During crystallographic refinement, which is the process of optimizing the atomic positions and other parameters to best fit the experimental X-ray diffraction data, disorder is modeled by assigning partial occupancies to the atoms in different positions. uobasrah.edu.iq For example, a disordered group might be modeled over two or more sites with the sum of their site occupancy factors equaling one. uobasrah.edu.iq The refinement process aims to achieve the best possible agreement between the observed and calculated diffraction patterns, often quantified by the R-factor. researchgate.net

In the analysis of related carbamate structures, disorder in certain atoms or groups has been successfully modeled. uobasrah.edu.iq For instance, in the crystal structure of ethyl N-[amino(iminio)methyl] carbamate dichloride hemi-hydrate, a chloride atom was found to be disordered over three sites and was refined with corresponding occupancy factors. uobasrah.edu.iq The treatment of hydrogen atoms during refinement is also critical; they are often placed in calculated positions and refined using a riding model. nih.govnih.gov

The following table presents typical crystallographic refinement details for a related organic molecule.

| Refinement Parameter | Value |

| R[F² > 2σ(F²)] | 0.034 |

| wR(F²) | 0.093 |

| Goodness-of-fit on F² | 1.04 |

| Reflections collected | 1002 |

| Independent reflections | 82 |

| Parameters | 82 |

| Data for N-(2-Azaniumylethyl)carbamate monohydrate. nih.gov |

Elucidation of Reaction Mechanisms in the Context of 3 Methylcyclohexyl N Phenylcarbamate Analogs

Mechanistic Pathways of Carbamate-Involving Photoreactions

Photochemical reactions of carbamates offer pathways to complex molecular architectures that are often inaccessible through thermal methods. The absorption of light energy elevates the molecule to an excited state, initiating a series of transformations.

A significant photochemical pathway for carbamate (B1207046) analogs is the [6π] photocyclization. acs.org Upon irradiation, certain N-alkoxycarbonyl-N-aryl-β-enaminones undergo a conrotatory [6π] photocyclization to produce hexahydrocarbazol-4-ones. acs.org Investigations into this reaction suggest that it proceeds through an excited triplet state. acs.org Triplet photosensitizers are compounds that, upon excitation, efficiently populate a triplet excited state. rsc.org A desirable photosensitizer possesses strong absorption of excitation light, a high yield of intersystem crossing (ISC) to the triplet state, and a sufficiently long triplet lifetime to react with another molecule. rsc.org

The mechanism involves the photoexcited substrate forming a zwitterionic intermediate, which then rearranges to the final product. acs.org The stability of these cyclized products is notably enhanced by the presence of an acceptor substitution on the nitrogen atom. acs.org This process demonstrates high efficiency, with various protecting groups like Fmoc, Cbz, and Boc being well-tolerated, leading to good to excellent yields of the desired carbazole (B46965) structures. acs.org For instance, the photoreaction of an enaminone with a tethered alkene resulted exclusively in the [6π] photocyclization product in 85% yield, with no competing [2+2] photocycloaddition observed. acs.org

Table 1: Yields of cis-Hexahydrocarbazol-4-ones via [6π] Photocyclization

To firmly establish reaction mechanisms, experimental techniques such as deuterium (B1214612) labeling and quenching studies are indispensable. acs.orgclearsynth.com Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by the heavier isotope deuterium, are crucial tools for tracing metabolic pathways and elucidating reaction kinetics through the kinetic isotope effect. clearsynth.comnih.govresearchgate.net

In the context of the [6π] photocyclization of carbamate analogs, both deuterium-labeling and quenching experiments have been employed to validate the proposed triplet pathway. acs.org The reaction course is understood to involve a conrotatory ring closure from the photoexcited state, followed by a suprafacial Current time information in नागपूर डिव्हिजन, IN.nih.gov hydrogen migration to form the final product. acs.org

Quenching refers to any process that decreases the fluorescence intensity of a substance and can occur through mechanisms like collisional quenching, where an excited molecule returns to the ground state non-radiatively after contact with a quencher molecule. wikipedia.org In mechanistic studies, specific quenchers can be used to deactivate particular excited states (singlet or triplet), and observing the effect on the reaction rate provides evidence for the involvement of that state. researchgate.netyoutube.com For example, the use of a triplet quencher would be expected to inhibit a reaction that proceeds via a triplet intermediate. acs.org These experiments, combined with theoretical calculations, provide a robust framework for understanding the intricate details of these photochemical transformations. acs.org

Catalytically Driven Mechanistic Investigations

Catalysts provide alternative, lower-energy pathways for chemical reactions, enabling transformations that would otherwise be inefficient or impossible. For carbamate analogs, transition metals like copper and palladium are particularly effective.

Copper catalysts are known to promote a variety of transformations, including radical reactions of carbamate derivatives. acs.org For instance, the copper-promoted bromoheterocyclization of allenyl carbamates can be controlled to produce either 5-bromo-6-methylene-1,3-oxazinan-2-ones or bis(γ-amino vinyl sulfones), depending on the reaction conditions. acs.org Mechanistic studies suggest the participation of radicals in this sequence. acs.org A proposed mechanism involves the generation of a radical intermediate (INT-B) from a copper complex, which then recombines in a highly exergonic step to form the final products, regenerating the copper(II) catalyst in the process. acs.org

In a different copper-catalyzed system, the decarboxylation of ethynyl (B1212043) cyclic carbamates leads to the formation of a zwitterionic intermediate, which is a key step in the synthesis of various N-heterocyclic compounds. mdpi.comrsc.org Furthermore, copper(I) has been shown to catalyze radical carboamination reactions through a proposed Cu(I)/Cu(II)/Cu(III) catalytic cycle, highlighting the versatility of copper in mediating radical processes involving nitrogen-containing functional groups. rsc.org

Palladium catalysis is a powerful tool for the direct functionalization of C-H bonds, a strategy that enhances synthetic efficiency by avoiding pre-functionalization steps. nih.gov In the case of O-arylcarbamates, palladium catalysts can direct the selective functionalization of the ortho-C-H bond. nih.gov The mechanism is believed to proceed through a cyclometalated palladium complex, or palladacycle. These intermediates can be synthesized by reacting the carbamate with palladium(II) acetate. nih.gov While these palladacycles can coordinate with amines, they have been found to be unreactive towards ortho-amination. However, they react efficiently with electrophilic halogen sources like N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS) to yield ortho-halogenated carbamates. nih.gov This reactivity forms the basis of a catalytic process for the ortho-bromination of aryl-O-carbamates with as little as 5 mol % of the palladium catalyst. nih.gov

Palladium also catalyzes the decarboxylative transformation of vinyl cyclic carbamates, generating a π-allyl-Pd intermediate that serves as a versatile synthon in cycloaddition reactions for constructing complex nitrogen-containing heterocycles. mdpi.com

Theoretical Mechanistic Studies (e.g., DFT Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms that are often difficult to probe experimentally. mdpi.com DFT calculations allow for the mapping of potential energy surfaces and the characterization of transient species like transition states. nih.govyoutube.com

For the [6π] photocyclization of carbamate analogs, DFT calculations have been used to support the experimentally derived mechanism, corroborating the triplet pathway and the subsequent Current time information in नागपूर डिव्हिजन, IN.nih.gov hydrogen shift. acs.org In other studies on carbamate-related reactions, DFT has been employed to compute the entire reaction pathway, identifying key transition states and intermediates. For example, the formation of N-(carbomylcarbamothioyl)benzamide was shown to proceed through two transition states, with the first (Ts1) being the rate-determining step. nih.gov

DFT analysis is also instrumental in understanding catalyst-driven reactions. It can elucidate the role of solvent molecules, which can act as reactants to form stable intermediates, and help determine the most probable reaction pathway. researchgate.net For instance, in the absorption of CO2 by amines to form carbamates, DFT results point to a single-step, third-order reaction as the most likely mechanism in an aqueous environment. researchgate.net By calculating the energies of frontier molecular orbitals (HOMO and LUMO), DFT can also help rationalize the reactivity of different carbamates. mdpi.com These theoretical studies are crucial for refining mechanistic hypotheses and for the rational design of new reactions and catalysts. nih.gov

Table 2: Investigated Compounds

Computational Chemistry and Theoretical Modeling of 3 Methylcyclohexyl N Phenylcarbamate

Quantum Chemical Calculations (Ab Initio, Semiempirical, DFT) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Ab Initio, semiempirical, and particularly Density Functional Theory (DFT) are used to solve the Schrödinger equation (or its approximations) for a given molecular system. nih.gov For a molecule like (3-methylcyclohexyl) N-phenylcarbamate, DFT methods, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would offer a balance of accuracy and computational cost for determining its electronic structure and energy. ejosat.com.tr

These calculations begin with geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule, defining its most stable three-dimensional structure. From this optimized geometry, a wealth of electronic and energetic data can be derived.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small gap suggests the molecule is more reactive. wuxiapptec.com For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the nitrogen atom of the carbamate (B1207046) group, while the LUMO would be centered around the carbonyl group (C=O) of the carbamate moiety.

The analysis of these orbitals helps predict how the molecule will interact with other chemical species. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. These calculations are also essential for understanding electronic transitions, such as those observed in UV-Visible spectroscopy, which correspond to the excitation of an electron from a lower to a higher energy orbital. irjweb.com

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound Calculated using DFT (B3LYP/6-311G(d,p)). Values are illustrative examples based on similar organic molecules.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.15 | Energy difference between HOMO and LUMO; indicates kinetic stability and chemical reactivity. nih.gov |

Quantum chemical calculations can predict key thermodynamic properties of this compound at a standard state (typically 298.15 K and 1 atm). By performing a frequency calculation on the optimized geometry, one can obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy. ejosat.com.tr This allows for the determination of standard thermodynamic quantities such as enthalpy (H), Gibbs free energy (G), and entropy (S). These parameters are crucial for predicting the spontaneity and energy changes of chemical reactions involving the compound.

Table 2: Hypothetical Predicted Thermochemical Parameters for this compound Values are illustrative and represent typical outputs from DFT calculations.

| Parameter | Value | Unit |

| Zero-point vibrational energy (ZPVE) | 215.45 | kcal/mol |

| Standard Enthalpy (H°) | -85.60 | kcal/mol |

| Standard Gibbs Free Energy (G°) | -42.18 | kcal/mol |

| Standard Entropy (S°) | 145.52 | cal/mol·K |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a classical force field, providing insight into conformational changes and interactions with the environment, such as a solvent. researchgate.net

For this compound, MD simulations would be particularly valuable for exploring its conformational landscape. The molecule possesses significant flexibility due to the rotatable single bonds in the carbamate linkage and the chair-boat-twist conformations of the cyclohexyl ring. The methyl group on the cyclohexane (B81311) ring can exist in either an axial or equatorial position, leading to different stereoisomers with distinct energy profiles.

Furthermore, MD simulations can model solvation effects by placing the molecule in a simulated box of solvent (e.g., water, chloroform, or DMSO). This allows for the study of how solvent molecules arrange around the solute and the formation of intermolecular interactions, such as hydrogen bonds between the carbamate's N-H or C=O groups and solvent molecules. nih.gov These simulations are critical for understanding the molecule's behavior in a realistic chemical environment, which influences its solubility, stability, and reactivity.

In Silico Approaches for Predicting Chemical Reactivity and Selectivity

Beyond HOMO-LUMO analysis, other in silico tools can provide a more detailed picture of chemical reactivity. A key method is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (typically colored red) around the carbonyl oxygen, indicating a site prone to electrophilic attack. Positive potential (blue) would be expected around the amide proton (N-H), highlighting its role as a hydrogen bond donor. ejosat.com.tr

The stability of the carbamate group itself is influenced by resonance, which delocalizes the lone pair of electrons on the nitrogen atom across the N-C-O system. acs.orgnih.gov This resonance gives the C-N bond a partial double-bond character, restricting rotation and influencing the planarity of the carbamate moiety. nih.gov Computational methods can quantify the rotational energy barrier of this bond.

These computational models are invaluable for predicting how this compound would behave in various chemical reactions, guiding synthetic efforts and helping to understand its potential interactions in a biological system.

Structure Based Derivatization and Scaffold Modifications of 3 Methylcyclohexyl N Phenylcarbamate

Synthesis of Analogues with Varied Substitutions on the Phenyl Ring

The synthesis of analogues of (3-methylcyclohexyl) N-phenylcarbamate with diverse substituents on the phenyl ring can be achieved through several established synthetic routes for carbamate (B1207046) formation. A common and versatile method involves the reaction of 3-methylcyclohexanol (B165635) with a variety of substituted phenyl isocyanates. This reaction is typically conducted in an inert solvent and may be catalyzed by a tertiary amine. The availability of a wide range of commercially available substituted phenyl isocyanates allows for the introduction of various functional groups, including electron-donating and electron-withdrawing groups, at different positions (ortho, meta, and para) on the phenyl ring.

Alternatively, these analogues can be synthesized by reacting 3-methylcyclohexyl chloroformate with substituted anilines. The chloroformate intermediate is prepared from 3-methylcyclohexanol and phosgene (B1210022) or a phosgene equivalent. This two-step approach provides another avenue to a diverse set of analogues. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

The introduction of different substituents on the phenyl ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity. For instance, the addition of electron-withdrawing groups like nitro or cyano groups, or electron-donating groups such as methoxy (B1213986) or methyl groups, can alter the reactivity of the carbamate moiety and its binding affinity to target enzymes.

Below is an interactive data table showcasing a hypothetical series of synthesized analogues of this compound with varied substitutions on the phenyl ring.

| Compound ID | Substitution on Phenyl Ring | Position of Substitution | Synthetic Method |

|---|---|---|---|

| 1a | -H | - | 3-methylcyclohexanol + Phenyl isocyanate |

| 1b | 4-Cl | para | 3-methylcyclohexanol + 4-Chlorophenyl isocyanate |

| 1c | 3-NO2 | meta | 3-methylcyclohexanol + 3-Nitrophenyl isocyanate |

| 1d | 2-CH3 | ortho | 3-methylcyclohexanol + 2-Methylphenyl isocyanate |

| 1e | 4-OCH3 | para | 3-methylcyclohexanol + 4-Methoxyphenyl isocyanate |

| 1f | 3,5-diCl | meta | 3-methylcyclohexanol + 3,5-Dichlorophenyl isocyanate |

Stereochemical Variations of the Methylcyclohexyl Moiety

The 3-methylcyclohexyl group in this compound contains two chiral centers, leading to the possibility of four stereoisomers. These arise from the cis and trans relationship of the methyl group and the carbamate substituent relative to the cyclohexane (B81311) ring, as well as the (R) and (S) configuration at the carbon bearing the methyl group and the carbon attached to the oxygen of the carbamate.

The specific stereochemistry of the methylcyclohexyl moiety can have a profound impact on the biological activity of the molecule. The three-dimensional arrangement of atoms is crucial for the precise fit of a ligand into the binding site of a biological macromolecule, such as an enzyme or receptor. Different stereoisomers will present different spatial orientations of the phenylcarbamate and methylcyclohexyl groups, which can lead to variations in binding affinity and efficacy.

For example, the active site of an enzyme is a chiral environment, and it will preferentially bind one stereoisomer over another. This stereoselectivity is a well-documented phenomenon in pharmacology. Therefore, the synthesis and biological evaluation of the individual stereoisomers of this compound are essential for a complete understanding of its structure-activity relationship (SAR).

The synthesis of stereochemically pure isomers typically requires the use of stereoselective synthetic methods or the separation of a racemic mixture of isomers using chiral chromatography. The starting material, 3-methylcyclohexanol, exists as cis and trans isomers, each of which is a racemic mixture of two enantiomers. The use of enantiomerically pure 3-methylcyclohexanol would lead to the formation of stereochemically defined carbamates.

The potential stereoisomers of this compound are presented in the table below.

| Isomer | Stereochemical Description | Potential for Differential Biological Activity |

|---|---|---|

| (1R,3R) | trans | High |

| (1S,3S) | trans | High |

| (1R,3S) | cis | High |

| (1S,3R) | cis | High |

Investigation of Molecular Interactions with Biological Macromolecules

Understanding the molecular interactions between this compound and its biological targets is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogues.

Carbamates are a well-known class of acetylcholinesterase (AChE) inhibitors. The inhibitory mechanism involves the carbamoylation of a serine residue within the active site of the enzyme. This process mimics the natural substrate, acetylcholine (B1216132), but results in a carbamoylated enzyme that is much more stable and slower to hydrolyze than the acetylated enzyme. This leads to a temporary inactivation of AChE, an accumulation of acetylcholine in the synapse, and subsequent enhancement of cholinergic neurotransmission.

Formation of a reversible enzyme-inhibitor complex: The carbamate inhibitor (CX) first binds non-covalently to the active site of the enzyme (E) to form a Michaelis-like complex (E-CX).

Carbamoylation of the enzyme: The serine hydroxyl group in the active site attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamoylated enzyme (E-C) and the release of the alcohol leaving group (XOH).

The rate of reactivation of the enzyme is determined by the rate of hydrolysis of the carbamoylated enzyme, which is significantly slower than the deacetylation of the acetylated enzyme. The structure of the carbamate, particularly the nature of the N-substituent, influences both the rate of carbamoylation and the stability of the carbamoylated enzyme.

For this compound, the phenyl group would be expected to interact with the acyl pocket of the AChE active site, while the 3-methylcyclohexyl moiety would be the leaving group upon carbamoylation of the active site serine.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. For this compound, docking simulations into the active site of acetylcholinesterase can provide valuable insights into its binding mode and the key molecular interactions that stabilize the enzyme-inhibitor complex.

The active site of AChE is located at the bottom of a deep and narrow gorge and contains several key regions, including the catalytic active site (CAS) and the peripheral anionic site (PAS). The CAS contains the catalytic triad (B1167595) (Ser, His, Glu) and an anionic subsite that binds the quaternary ammonium (B1175870) group of acetylcholine.

In a hypothetical docking simulation of this compound into the AChE active site, the following interactions would be anticipated:

The phenyl ring of the carbamate would likely engage in π-π stacking interactions with the aromatic side chains of amino acid residues in the acyl pocket, such as tryptophan and tyrosine.

The carbamate moiety would be positioned in close proximity to the catalytic serine residue, facilitating the nucleophilic attack and subsequent carbamoylation. The carbonyl oxygen and the N-H group of the carbamate could form hydrogen bonds with amino acid residues in the active site.

The 3-methylcyclohexyl group would occupy a hydrophobic region of the active site gorge. The stereochemistry of this group would be critical in determining the optimal fit and orientation within the binding pocket.

The results from molecular docking simulations can be used to rationalize the structure-activity relationships observed from the synthesis and biological testing of analogues. For example, the predicted binding energies of different substituted analogues can be correlated with their experimentally determined inhibitory potencies.

The table below summarizes the potential key molecular interactions for this compound within the AChE active site as predicted by molecular modeling principles.

| Molecular Moiety | Potential Interacting Residues in AChE Active Site | Type of Interaction |

|---|---|---|

| Phenyl Ring | Trp84, Phe330, Tyr334 | π-π stacking, Hydrophobic |

| Carbamate Carbonyl | Gly118, Gly119, Ala201 (Oxyanion hole) | Hydrogen Bonding |

| Carbamate N-H | His440 | Hydrogen Bonding |

| 3-methylcyclohexyl Group | Tyr121, Trp279 | Hydrophobic |

Advanced Chemical Applications and Functional Material Development from N Phenylcarbamate Derivatives

N-Phenylcarbamates as Directing Groups in Selective Organic Transformations

The N-phenylcarbamate group has emerged as a powerful directing group in organic synthesis, enabling the selective functionalization of otherwise unreactive C-H bonds. This capability is primarily exploited in directed ortho-metalation (DoM) and transition metal-catalyzed C-H activation reactions, which provide efficient routes to highly substituted aromatic compounds.

The carbamate (B1207046) functionality, particularly the O-aryl carbamate, is recognized as one of the most powerful directed metalation groups (DMGs). nih.govacs.orgnih.gov The mechanism involves the coordination of an organolithium reagent to the carbonyl oxygen of the carbamate. This brings the strong base in close proximity to the ortho-proton of the aromatic ring, facilitating its abstraction to form a thermodynamically stable ortho-lithiated species. nih.govacs.orguwindsor.ca This intermediate can then be trapped by a wide range of electrophiles to introduce various functional groups with high regioselectivity. The strength of the carbamate as a directing group is such that it can outperform other directing groups in competitive studies. nih.gov

A notable application of this strategy is the synthesis of halogenated benzofurans. In this process, an O-aryl carbamate is first subjected to directed ortho-lithiation, followed by reaction with an alkynylsulfone to introduce an alkyne substituent at the ortho position. Subsequent cyclization yields the desired benzofuran (B130515) scaffold. jst.go.jp

In addition to lithiation, the N-phenylcarbamate group can direct palladium-catalyzed C-H functionalization reactions. nih.gov These reactions often proceed via the formation of a palladacycle intermediate, where the palladium catalyst coordinates to the carbamate and activates a nearby C-H bond. nih.gov This strategy has been successfully employed for the ortho-arylation of aniline (B41778) carbamates using diazonium salts, providing an expedient route to carbazole (B46965) alkaloids. nih.gov The reaction proceeds under mild conditions and demonstrates high selectivity for mono-arylation at the ortho-position. nih.gov

The versatility of the N-phenylcarbamate directing group is further highlighted in its application in nickel-catalyzed cross-coupling reactions. Carbamates can serve as directing groups in the stereoconvergent Suzuki cross-couplings of unactivated alkyl electrophiles, where the oxygen of the carbamate is believed to be the site of coordination to the nickel catalyst. nih.govmit.edu This method allows for the formation of C-C bonds with good enantioselectivity. nih.govmit.edu

Table 1: Examples of N-Phenylcarbamate Directed Transformations

| Directing Group | Reaction Type | Transformation | Key Features | Reference |

| O-Aryl Carbamate | Directed ortho-Lithiation | Synthesis of Halobenzo[b]furans | High regioselectivity, transition metal-free. | jst.go.jp |

| Aniline Carbamate | Pd-Catalyzed C-H Arylation | Synthesis of Carbazole Alkaloids | Mild conditions, high ortho-selectivity. | nih.gov |

| Carbamate | Ni-Catalyzed Suzuki Coupling | Stereoconvergent Alkyl-Alkyl Coupling | Good enantioselectivity, oxygen as coordinating atom. | nih.govmit.edu |

Precatalyst Development and Organometallic Reagent Design (e.g., Palladacycles in Bioconjugation Chemistry)

The ability of N-phenylcarbamates to participate in cyclometalation reactions has led to their use in the design of stable and reactive organometallic reagents, particularly palladacycle precatalysts. These palladacycles have shown significant promise in various catalytic applications, most notably in the field of bioconjugation.

Researchers have successfully synthesized a new class of storable palladacycles derived from N-phenylcarbamates. jst.go.jp These palladacycles exhibit remarkable stability in aqueous buffers, a critical requirement for biological applications. jst.go.jp Their utility has been demonstrated in the selective functionalization of proteins containing alkyne handles via Heck-type cross-coupling reactions. jst.go.jp

The synthesis of these palladacycles involves the reaction of an N-phenylcarbamate with a palladium(II) salt. A variety of N-phenylcarbamate derivatives have been used to generate a library of palladacycles, and their reactivity in bioconjugation has been systematically evaluated. jst.go.jp

Table 2: Reactivity of N-Phenylcarbamate Palladacycles in Protein Functionalization

| Palladacycle Derivative | Substrate | Reaction Time | Conversion (%) | Reference |

| Palladacycle 9 | Alkyne-encoded Ubiquitin | 3 min | Quantitative | jst.go.jp |

| Various Palladacycles | Alkyne-encoded Ubiquitin | 3 min | Quantitative (11 out of 12) | jst.go.jp |

The kinetic analysis of the bioconjugation reaction revealed an exceptionally high second-order rate constant, approaching 19,770 M⁻¹s⁻¹, underscoring the superior reactivity of these N-phenylcarbamate palladacycles. jst.go.jp This rapid functionalization allows for efficient labeling of proteins with moieties such as fluorophores and polyethylene (B3416737) glycol (PEG). jst.go.jp

The development of these storable and highly reactive palladacycles represents a significant advancement in bioconjugation chemistry, offering a robust tool for the selective modification of biomolecules under physiological conditions. The N-phenylcarbamate scaffold is crucial for both the stability and the reactivity of the resulting organometallic reagent. jst.go.jp

Exploration of N-Phenylcarbamate Scaffolds in Novel Chemical Methodologies within Agricultural Science Research

The N-phenylcarbamate scaffold is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting potent herbicidal, insecticidal, and fungicidal activities. The structural versatility of N-phenylcarbamates allows for fine-tuning of their biological activity, leading to the development of new and effective crop protection agents.

Herbicidal Activity:

Alkyl N-phenylcarbamates are known to act as herbicides by inhibiting the photolytic activity of isolated chloroplasts, thereby disrupting photosynthesis. acs.org The specific mode of action involves the inhibition of the Hill reaction, a key process in the light-dependent reactions of photosynthesis. Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the phenyl ring and the carbamate nitrogen affect herbicidal potency. acs.org

Insecticidal Activity:

Carbamate insecticides, including N-phenylcarbamate derivatives, primarily act as inhibitors of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. nih.govepa.govyoutube.com By inhibiting AChE, these compounds lead to an accumulation of the neurotransmitter acetylcholine (B1216132), causing rapid and uncontrolled nerve firing, which results in paralysis and death of the insect. epa.govyoutube.com This mode of action is generally broad-spectrum, affecting a wide range of insect pests. nih.gov The reversible nature of AChE inhibition by carbamates, in contrast to the irreversible inhibition by organophosphates, can result in lower toxicity to vertebrates. youtube.com

Fungicidal Activity:

N-phenylcarbamate derivatives have also been developed as fungicides. jst.go.jpgoogle.com For instance, pyribencarb, a benzylcarbamate-type fungicide, is effective against a wide range of plant pathogenic fungi, including strains that have developed resistance to other classes of fungicides. jst.go.jp The mode of action of some carbamate fungicides involves targeting the thiol groups of essential fungal enzymes. nih.gov Recently, novel N-aryl carbamates have been synthesized and shown to exhibit broad-spectrum antifungal activities, making them promising lead compounds for the development of new, environmentally friendly fungicides. nih.gov

Table 3: Agricultural Applications of N-Phenylcarbamate Derivatives

| Application | Mode of Action | Example Compound Class | Reference |

| Herbicide | Inhibition of Photosynthesis (Hill Reaction) | Alkyl N-phenylcarbamates | acs.org |

| Insecticide | Acetylcholinesterase (AChE) Inhibition | Phenyl Methylcarbamate | nih.govepa.govyoutube.com |

| Fungicide | Inhibition of Fungal Enzymes / Electron Transport | Pyribencarb, N-Aryl Carbamates | nih.govjst.go.jpgoogle.com |

The ongoing research in this area focuses on the design and synthesis of novel N-phenylcarbamate derivatives with improved efficacy, selectivity, and environmental profiles. The exploration of this chemical scaffold continues to be a promising avenue for the discovery of new solutions to challenges in agricultural pest management.

Q & A

Q. What are the optimal synthetic routes for (3-methylcyclohexyl) N-phenylcarbamate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via carbamate formation using alcohols and phenyl isocyanate. A proven method involves reacting α-terpineol (or analogous cyclohexanol derivatives) with phenyl isocyanate in chloroform under HCl catalysis, followed by purification via silica gel chromatography . Alternative protocols include using Lewis acids (e.g., AlCl₃) or bases (e.g., pyridine) to accelerate the reaction . Key factors affecting yield include:

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the presence of the carbamate moiety (NHCOO) via downfield shifts at δ ~7.2–7.6 ppm (aromatic protons) and δ ~155–160 ppm (carbonyl carbon) .

- X-ray crystallography : Resolve conformational ambiguities, such as cyclohexyl ring puckering (e.g., half-boat vs. chair) and hydrogen-bonding networks (e.g., N–H···O interactions along the [001] axis) .

- FT-IR : Identify carbamate C=O stretches at ~1700–1750 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylcyclohexyl group influence conformational stability and intermolecular interactions?

Methodological Answer: Crystallographic studies reveal that the 3-methyl substituent induces ring puckering (Q = 0.427–0.651 Å, θ = 57.4–131.6°) in the cyclohexyl group, favoring a half-boat conformation. This steric hindrance reduces coplanarity between the carbamate and phenyl rings (interplanar angles = 14.8–24.0°), impacting π-π stacking. Weak C–H···π interactions (e.g., C13–H13A···Cg1) further stabilize the crystal lattice . Computational studies (e.g., NBO analysis) can quantify hyperconjugative effects of the methyl group on electronic distribution .

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this carbamate derivative?

Methodological Answer:

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to analyze frontier orbitals (HOMO-LUMO gaps ~4–5 eV) and electrostatic potential (MEP) surfaces, which correlate with nucleophilic/electrophilic reactivity .

- Molecular docking : Screen against enzymes like fatty acid amide hydrolase (FAAH) using AutoDock Vina. The cyclohexyl group’s hydrophobicity may enhance binding to hydrophobic enzyme pockets, while the carbamate moiety mimics substrate transition states .

Q. How should researchers resolve contradictions in experimental data, such as discrepancies in synthetic yields or spectroscopic assignments?

Methodological Answer:

- Iterative refinement : Replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture sensitivity .

- Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw or Gaussian simulations) to resolve signal overlaps .

- Crystallographic validation : Use single-crystal X-ray data to confirm structural assignments when spectral data are ambiguous .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of carbamate derivatives in biological systems?

Methodological Answer:

- Derivatization : Synthesize analogs with varying substituents (e.g., 4-methylcyclohexyl or N-alkyl groups) and test inhibitory activity against target enzymes (e.g., FAAH or acetylcholinesterase) .

- Pharmacophore mapping : Identify critical motifs (e.g., carbamate’s NHCOO group) using 3D-QSAR models.

- Kinetic studies : Measure IC₅₀ values and inhibition constants (Kᵢ) to correlate steric/electronic effects with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.